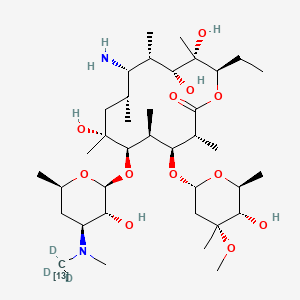
(9S)-9-Amino-9-deoxoerythromycin-13C,d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(9S)-9-Amino-9-deoxoerythromycin-13C,d3 is a derivative of erythromycin, a well-known macrolide antibiotic. This compound is isotopically labeled with carbon-13 and deuterium, making it useful in various scientific research applications, particularly in the fields of chemistry and pharmacology. The isotopic labeling allows for detailed studies of the compound’s behavior and interactions in biological systems.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (9S)-9-Amino-9-deoxoerythromycin-13C,d3 involves several steps, starting from erythromycin. The key steps include the selective removal of the hydroxyl group at the 9-position, followed by the introduction of an amino group. The isotopic labeling with carbon-13 and deuterium is typically achieved through the use of labeled reagents during the synthesis.
Selective Deoxygenation: The hydroxyl group at the 9-position of erythromycin is selectively removed using a reducing agent such as lithium aluminum hydride.
Amination: The resulting intermediate is then subjected to amination using ammonia or an amine source under suitable conditions to introduce the amino group at the 9-position.
Isotopic Labeling: The isotopic labeling is achieved by incorporating carbon-13 and deuterium-labeled reagents during the synthesis. This can be done by using labeled precursors or by performing the reactions in the presence of labeled solvents.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
(9S)-9-Amino-9-deoxoerythromycin-13C,d3 undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can undergo reduction reactions to modify the functional groups.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while substitution reactions can produce various alkylated or acylated derivatives.
科学的研究の応用
(9S)-9-Amino-9-deoxoerythromycin-13C,d3 has several scientific research applications:
Chemistry: The isotopic labeling allows for detailed studies of reaction mechanisms and pathways.
Biology: The compound can be used to study the interactions of erythromycin derivatives with biological targets.
Medicine: It is useful in pharmacokinetic and pharmacodynamic studies to understand the behavior of erythromycin derivatives in the body.
Industry: The compound can be used in the development of new antibiotics and in the study of drug resistance mechanisms.
作用機序
The mechanism of action of (9S)-9-Amino-9-deoxoerythromycin-13C,d3 is similar to that of erythromycin. It binds to the 50S ribosomal subunit of bacterial ribosomes, inhibiting protein synthesis. This action prevents the growth and replication of bacteria, making it an effective antibiotic. The isotopic labeling does not alter the mechanism of action but allows for detailed studies of the compound’s interactions and behavior.
類似化合物との比較
Similar Compounds
Erythromycin: The parent compound from which (9S)-9-Amino-9-deoxoerythromycin-13C,d3 is derived.
Azithromycin: Another macrolide antibiotic with a similar mechanism of action.
Clarithromycin: A derivative of erythromycin with improved pharmacokinetic properties.
Uniqueness
The uniqueness of this compound lies in its isotopic labeling, which allows for detailed studies of its behavior and interactions. This makes it a valuable tool in scientific research, particularly in the fields of chemistry, biology, and medicine.
特性
分子式 |
C37H70N2O12 |
|---|---|
分子量 |
739.0 g/mol |
IUPAC名 |
(3R,4S,5S,6R,7R,9R,10S,11S,12R,13S,14R)-10-amino-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-6-[(2S,3R,4S,6R)-3-hydroxy-6-methyl-4-[methyl(trideuterio(113C)methyl)amino]oxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one |
InChI |
InChI=1S/C37H70N2O12/c1-14-25-37(10,45)30(41)20(4)27(38)18(2)16-35(8,44)32(51-34-28(40)24(39(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-36(9,46-13)31(42)23(7)48-26/h18-32,34,40-42,44-45H,14-17,38H2,1-13H3/t18-,19-,20+,21+,22-,23+,24+,25-,26+,27+,28-,29+,30-,31+,32-,34+,35-,36-,37-/m1/s1/i11+1D3 |
InChIキー |
XCLJRCAJSCMIND-ZYAGRQAPSA-N |
異性体SMILES |
[2H][13C]([2H])([2H])N(C)[C@H]1C[C@H](O[C@H]([C@@H]1O)O[C@@H]2[C@H]([C@@H]([C@H](C(=O)O[C@@H]([C@@]([C@@H]([C@H]([C@H]([C@@H](C[C@@]2(C)O)C)N)C)O)(C)O)CC)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)OC)C)C |
正規SMILES |
CCC1C(C(C(C(C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)N)C)O)(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





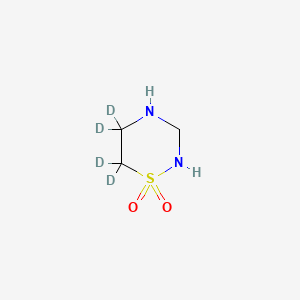
![[(2E,4E,6E,8E)-9-[3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]-3,7-dimethylnona-2,4,6,8-tetraenyl] octadecanoate](/img/structure/B12420682.png)
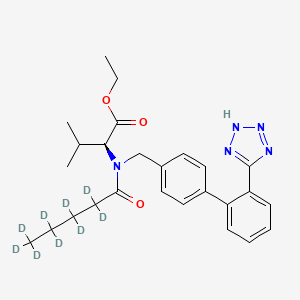
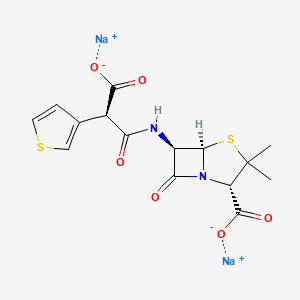
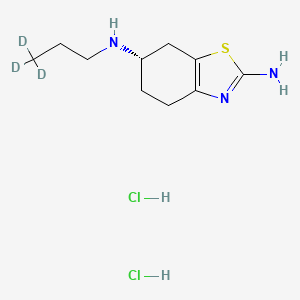
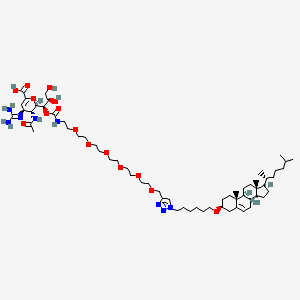
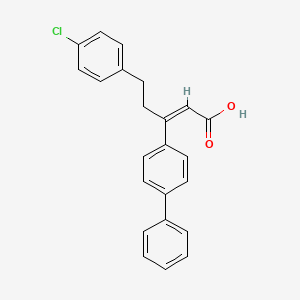
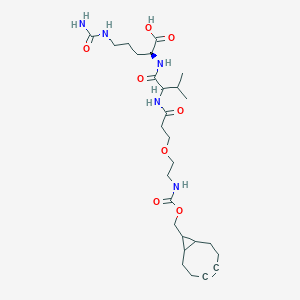
![2-(6-azaspiro[2.5]octan-6-yl)-4-(2-hydroxyethylsulfonylamino)-N-[6-[(2S)-2-methylmorpholin-4-yl]pyridin-2-yl]benzamide](/img/structure/B12420726.png)


